molecular formula C9H11NO2 B3211394 3,5,6-Trimethylpyridine-2-carboxylic acid CAS No. 1087730-24-2

3,5,6-Trimethylpyridine-2-carboxylic acid

Cat. No.: B3211394
CAS No.: 1087730-24-2
M. Wt: 165.19 g/mol
InChI Key: SDDYLRWODQPAOA-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry represents a vast and vital field of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Among these, nitrogen-containing heterocycles are of paramount importance, with pyridine (B92270) (C₅H₅N) being a cornerstone scaffold. Pyridine, an isostere of benzene, is an aromatic and electron-deficient ring system that serves as a fundamental building block in both chemistry and biology. chemwhat.comcymitquimica.com

Substituted pyridine carboxylic acids are a significant class within this domain. The incorporation of a carboxylic acid group onto the pyridine ring introduces polarity and the ability to coordinate with metal ions, a property extensively utilized in enzyme inhibition. chemwhat.com Furthermore, the pyridine nitrogen atom and the carboxylic group can form hydrogen bonds, while the aromatic ring can engage in π-π stacking interactions, enhancing binding affinities with biological targets. chemwhat.com The versatility of the pyridine scaffold allows for straightforward substitution at various positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the molecule for specific applications. chemwhat.com This structural flexibility makes pyridine carboxylic acid derivatives highly adaptable and valuable scaffolds in medicinal chemistry and materials science. chemwhat.comsynchem.de

Historical Development and Significance of Pyridine Carboxylic Acid Scaffolds

The journey of pyridine-based compounds began in 1846 when it was first isolated. cymitquimica.com The subsequent elucidation of its structure by Wilhelm Korner (1869) and James Dewar (1871) paved the way for extensive research into its derivatives. cymitquimica.com The three primary isomers of pyridine monocarboxylic acid—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid, also known as niacin or vitamin B3), and isonicotinic acid (4-pyridinecarboxylic acid)—have been historically significant. chemwhat.comguidechem.com These scaffolds have formed the basis for a multitude of drugs targeting a wide array of conditions, including tuberculosis, cancer, diabetes, and hypertension. chemwhat.com

Beyond medicine, the picolinic acid scaffold gained prominence in agricultural science starting in the 1940s with the discovery of a series of potent herbicides. sinfoochem.com Compounds like picloram (B1677784), the first major synthetic 2-picolinic acid herbicide, demonstrated the scaffold's utility in weed control. chemcd.com This has led to decades of research and the development of next-generation herbicides, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, which are built upon the picolinic acid framework. The enduring significance of this scaffold lies in its proven success and the continuous potential for discovering new bioactive molecules through structural modification. cymitquimica.com

Structural Features and Nomenclature of 3,5,6-Trimethylpyridine-2-carboxylic acid

The compound this compound is a specific derivative within the picolinic acid family. Its structure is defined by a central pyridine ring substituted with a carboxylic acid (-COOH) group at the 2-position. This substitution at the carbon adjacent to the ring nitrogen is the defining feature of all picolinic acids.

The nomenclature "3,5,6-trimethyl" indicates the presence and location of three methyl (-CH₃) groups attached to the pyridine ring at the 3, 5, and 6 positions. The systematic name for this compound, following IUPAC guidelines, is 3,5,6-trimethyl-2-pyridinecarboxylic acid . The common name "collidine" is sometimes used for trimethyl-substituted pyridines, but the specific carboxylic acid derivative is more precisely named using the systematic approach. The oxidation of a corresponding trimethylpyridine (a collidine) is a common method for producing such acids.

Below is a table summarizing the key identifiers and physicochemical properties for this compound.

PropertyValue
Systematic IUPAC Name This compound
CAS Number 1087730-24-2 chemwhat.com
Molecular Formula C₉H₁₁NO₂ chemwhat.com
Molecular Weight 165.19 g/mol cymitquimica.comchemcd.com
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Table 1: Physicochemical properties of this compound.

Overview of Research Trajectories for Alkyl-Substituted Picolinic Acids

Research into alkyl-substituted picolinic acids has been particularly fruitful in the field of agricultural chemistry, specifically in the development of synthetic auxin herbicides. Auxins are a class of plant hormones that regulate growth, and synthetic mimics can induce uncontrolled growth, leading to plant death. Picolinic acids are a remarkable class of these synthetic auxins.

The primary research trajectory involves modifying the substituents on the picolinic acid skeleton to discover compounds with improved efficacy, a broader weed-control spectrum, and better crop selectivity. chemcd.com The introduction of alkyl groups, along with other functionalities like halogens and aryl groups, is a key strategy. For instance, studies have shown that introducing a pyrazolyl group at the 6-position of the picolinic acid ring can yield potent herbicides. Further substitution on this pyrazolyl ring with aryl groups has been extensively investigated to create novel herbicidal candidates.

Detailed research findings from structure-activity relationship (SAR) studies demonstrate the impact of these substitutions.

Substitution at the 6-position: Replacing the chlorine atom of older herbicides like picloram with substituted pyrazolyl or indazolyl rings has been a successful strategy for creating new molecules with enhanced herbicidal activity.

Influence of Substituents: Research indicates that compounds with electron-withdrawing substituents on attached rings often show better activity. In some series, halogen-substituted phenyl groups conferred better herbicidal activities than alkyl-substituted phenyl groups.

Mechanism of Action: These novel substituted picolinic acids are often designed to target specific auxin co-receptors, such as AFB5 (auxin-signaling F-box protein 5), to exert their herbicidal effects.

The table below summarizes key research on various substituted picolinic acids, highlighting the strategic approach to their design.

Lead Compound/ScaffoldSubstitution StrategyKey FindingsReference(s)
Clopyralid Replace 6-position chlorine with a substituted pyrazole (B372694) ring.Resulting compounds exhibited better post-emergence herbicidal activity and a broader weed spectrum than the parent compound.
Picloram Replace 6-position chlorine with a phenyl-substituted pyrazole.Created compounds with high efficacy; compound V-8 showed better post-emergence activity than picloram and was safe for several major crops.
6-Aryl-2-picolinic acids Introduction of a fluorine atom at the 5-position and a substituted pyrazolyl at the 6-position.Many of the synthesized compounds showed superior root growth inhibition compared to picloram and even the newer herbicide florpyrauxifen. cymitquimica.comchemcd.com
6-(phenylpyrazolyl)-2-picolinic acids Scaffold hopping by replacing the pyrazolyl group with an indazolyl group.Discovered compounds with significant inhibitory activity against weed growth, some exceeding that of picloram. Revealed a potentially different mode of action involving ethylene (B1197577) and ABA production.

Table 2: Research findings on substituted picolinic acid herbicides.

This focused research trajectory demonstrates that alkyl- and aryl-substituted picolinic acids remain a highly promising and actively investigated scaffold for the development of new agricultural chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6-trimethylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-4-6(2)8(9(11)12)10-7(5)3/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDYLRWODQPAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704713
Record name 3,5,6-Trimethylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087730-24-2
Record name 3,5,6-Trimethylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5,6 Trimethylpyridine 2 Carboxylic Acid

De Novo Synthesis Approaches

De novo synthesis offers the advantage of building the desired substitution pattern directly into the pyridine (B92270) ring. This typically involves the condensation of smaller molecular fragments.

Cyclization Reactions for Pyridine Ring Formation

Several classical named reactions provide frameworks for the synthesis of substituted pyridines, although their direct application to produce 3,5,6-trimethylpyridine-2-carboxylic acid is not explicitly documented and would require careful selection of starting materials.

The Hantzsch pyridine synthesis , a well-established method, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. acs.orgwikipedia.orgchemtube3d.com The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. acs.orgwikipedia.org For the target molecule, a potential, though complex, combination of precursors would be required to achieve the specific 3,5,6-trimethyl and 2-carboxy substitution pattern.

Another versatile method is the Kröhnke pyridine synthesis , which utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source. wikipedia.orgnih.govresearchgate.net This method is known for producing highly functionalized pyridines. wikipedia.org

The Guareschi-Thorpe condensation offers a route to substituted pyridin-2-ones, which could potentially be converted to the desired pyridine. This reaction typically involves the condensation of a cyanoacetic ester with a β-ketoester in the presence of ammonia. organic-chemistry.orgnih.govdrugfuture.com A variation involves the reaction of cyanoacetamide with a 1,3-dicarbonyl compound. researchgate.net

While these methods provide a conceptual basis, the specific combination of reactants to yield this compound directly is not readily found in the literature, suggesting that a multi-step de novo approach or a functional group interconversion strategy might be more practical.

Strategies for Regioselective Introduction of Methyl and Carboxylic Acid Functionalities

Achieving the correct placement of the three methyl groups and the carboxylic acid group during a de novo synthesis is a significant challenge. The choice of starting materials in reactions like the Hantzsch or Kröhnke synthesis would be critical in determining the final substitution pattern. For instance, a carefully selected β-ketoester and an α,β-unsaturated ketone bearing the necessary methyl groups would be required. The carboxylic acid functionality could be introduced as an ester group in one of the starting materials, which is then hydrolyzed in a final step.

Functional Group Interconversion and Modification of Precursors

This approach starts with a pre-formed, suitably substituted pyridine ring and then introduces or modifies functional groups to arrive at the final product. A likely precursor for this strategy is 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).

Oxidation Reactions for Carboxylic Acid Group Formation

The oxidation of a methyl group at the 2-position of a pyridine ring is a common method for introducing a carboxylic acid group. In the context of synthesizing this compound, this would involve the selective oxidation of the methyl group at the 2-position of 2,3,5-collidine, while leaving the methyl groups at the 3- and 5-positions untouched.

The reactivity of methyl groups on the pyridine ring is influenced by their position. Generally, a methyl group at the 2- or 4-position is more susceptible to oxidation than one at the 3- or 5-position. This is attributed to the electronic effects of the nitrogen atom in the ring. The oxidation of 2-methyl-5-ethylpyridine has been studied, and it was observed that the substituent at the 2-position shows increased reactivity. ect-journal.kz

Various oxidizing agents can be employed for this transformation, with potassium permanganate being a classic reagent for the oxidation of alkyl side chains on aromatic rings. wikipedia.org For example, 2,4,6-trimethylpyridine (2,4,6-collidine) can be oxidized to collidinic acid (pyridine-2,4,6-tricarboxylic acid) using potassium permanganate. wikipedia.org However, achieving selective mono-oxidation of one methyl group in the presence of others requires careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of the oxidizing agent.

Catalytic oxidation methods offer a more controlled and potentially greener alternative. Vanadium oxide-based catalysts have been investigated for the vapor-phase oxidation of alkylpyridines. ect-journal.kz

Table 1: Comparison of Potential Oxidation Strategies for 2,3,5-Collidine

Oxidizing Agent/CatalystPotential AdvantagesPotential Challenges
Potassium PermanganateReadily available and powerful oxidant.Lack of selectivity, potential for over-oxidation to multiple carboxylic acids or ring cleavage.
Vanadium Oxide CatalystsPotential for higher selectivity under optimized conditions.Requires specialized equipment for vapor-phase reactions and careful catalyst preparation.
Other Metal-based CatalystsMay offer improved selectivity and milder reaction conditions.Catalyst cost and potential for metal contamination of the product.

Alkylation Strategies for Methyl Group Installation

An alternative functional group interconversion strategy would involve starting with a pyridine-2-carboxylic acid precursor and introducing the three methyl groups. However, the regioselective alkylation of a pyridine ring is notoriously difficult to control. Direct alkylation often leads to a mixture of products and can be complicated by N-alkylation. While methods for the regioselective C-4 alkylation of pyridines have been developed, achieving the specific 3,5,6-trimethylation pattern on a pyridine-2-carboxylic acid backbone would be a formidable synthetic challenge. nih.gov

A more plausible, though longer, route might involve the synthesis of a pre-functionalized pyridine ring with other groups that can be later converted to methyl groups.

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of pyridines is an area of active research. researchgate.netijarsct.co.inrasayanjournal.co.in This includes the use of greener solvents, catalysts, and more energy-efficient reaction conditions.

For the synthesis of this compound, several green chemistry considerations can be applied:

Catalysis: The use of heterogeneous catalysts, such as nanocatalysts, for both the de novo synthesis and the oxidation steps can simplify product purification and allow for catalyst recycling. researchgate.net Surface-modified PET@UiO-66 vials have been used for the sustainable synthesis of 2,4,6-trisubstituted pyridines. acs.org

Alternative Solvents: Exploring the use of water or other environmentally benign solvents in cyclization reactions can reduce the reliance on volatile organic compounds. researchgate.net The Hantzsch synthesis has been successfully performed in aqueous media. wikipedia.org

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption in the preparation of pyridine derivatives. researchgate.net

Atom Economy: Multi-component reactions, such as the Hantzsch and Kröhnke syntheses, are inherently more atom-economical as they combine several molecules in a single step. acsgcipr.org

Safer Reagents: Replacing hazardous oxidizing agents like chromium-based reagents with greener alternatives such as those based on iron or employing catalytic systems with benign terminal oxidants is a key green chemistry goal.

While specific green synthetic routes for this compound are not well-documented, the principles of green chemistry provide a clear framework for developing more sustainable and environmentally friendly methods for its production.

Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of synthetic methodologies, focusing on cost-effectiveness, safety, environmental impact, and process robustness. Optimization of reaction parameters and careful consideration of the entire process, from raw material sourcing to final product purification, are critical for a commercially viable manufacturing process.

The industrial synthesis of this compound would likely involve the oxidation of its precursor, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine). Therefore, scale-up considerations must encompass both the production of this key intermediate and its subsequent conversion to the final carboxylic acid.

Precursor Synthesis (2,3,5-Collidine)

The commercial availability and cost of 2,3,5-collidine are primary factors in the economic feasibility of producing this compound. Several methods for synthesizing 2,3,5-collidine have been reported, each with distinct advantages and drawbacks for large-scale production. google.com These typically involve gas-phase reactions of carbonyl compounds with ammonia over solid acid catalysts. google.com For example, the reaction of methacrolein and methyl ethyl ketone with ammonia in the presence of a silica-alumina catalyst containing elements like cobalt, zinc, or cadmium has been explored. google.com Another approach involves the alkylation of 3,5-lutidine with aliphatic alcohols using a Raney cobalt catalyst. google.com

Process optimization for 2,3,5-collidine synthesis focuses on maximizing yield and catalyst longevity while minimizing by-product formation. Key parameters for optimization include temperature, pressure, reactant feed ratios, and catalyst composition. The selection of a continuous process over a batch process is often preferred for large-scale manufacturing to improve consistency and throughput. google.com

Table 1: Selected Synthetic Methods for 2,3,5-Collidine

Starting MaterialsCatalystReaction PhaseReported YieldKey Considerations for Scale-Up
Methacrolein, Methyl Ethyl Ketone, AmmoniaSilica-alumina with Co, Zn, Cd, or PbGas42%Catalyst stability and regeneration; separation of 2,3,5-collidine from by-products like 2-methyl-5-ethylpyridine. google.com
3,5-Lutidine, Aliphatic AlcoholRaney CobaltLiquid86%Continuous supply of alcohol and removal of gaseous by-products; catalyst handling and recovery. google.com
Methyl Ethyl Ketone, Formaldehyde, AmmoniaZeolite (HZSM-5)Gas37.7%Catalyst selectivity and potential for deactivation; requires precise control of reaction conditions to manage exothermic reactions. google.com

Oxidation to this compound

The oxidation of the methyl group at the 2-position of 2,3,5-collidine to a carboxylic acid is the final synthetic step. For industrial-scale production, the choice of oxidant and reaction conditions is paramount. While strong oxidizing agents like potassium permanganate or nitric acid can be effective on a lab scale, their use on a large scale presents significant challenges, including high cost, corrosive nature, and the generation of large volumes of hazardous waste. google.comgoogleapis.com

Consequently, catalytic vapor-phase oxidation using air as the oxidant is a more attractive approach for industrial applications. google.com This method offers advantages in terms of cost, safety, and environmental friendliness. Vanadium-based catalysts, often supported on materials like titanium oxide, are commonly employed for the oxidation of alkylpyridines. google.com

Key Optimization Parameters for Oxidation:

Catalyst System: The composition of the catalyst, including the active metal (e.g., vanadium oxide) and the support material, is crucial for achieving high selectivity and conversion. The addition of promoters can further enhance catalyst performance. google.com Multi-layered packing of the catalyst bed can help achieve a uniform temperature profile, which is essential for preventing hotspots and runaway reactions in large-scale reactors. googleapis.com

Reaction Temperature and Pressure: These parameters must be carefully controlled to maximize the yield of the desired carboxylic acid while minimizing over-oxidation (decarboxylation) and the formation of by-products. Vapor-phase oxidations are typically conducted at elevated temperatures. google.com

Reactant and Oxidant Feed: The molar ratio of 2,3,5-collidine to oxygen (from air) and the presence of water vapor are critical variables that influence reaction rate and selectivity. google.com

Process Optimization Strategies:

Process optimization aims to develop a cost-effective and eco-friendly process suitable for large-scale production with high yield and purity. google.com This involves:

Minimizing effluent load by selecting greener reagents and recycling waste streams. google.com

Improving carbon efficiency through high-selectivity catalysts and recycling of unreacted materials.

Ensuring process safety, particularly in managing the exothermic nature of the oxidation reaction. The use of multi-layered catalyst beds helps to dissipate heat and maintain stable operating conditions. google.com

Developing robust and scalable purification methods to achieve the desired product quality. This may involve treating the product solution with activated carbon to remove color impurities before crystallization. googleapis.com

Chemical Reactivity and Reaction Mechanisms of 3,5,6 Trimethylpyridine 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group capable of undergoing a variety of transformations, most notably esterification, amidation, and decarboxylation.

Esterification of 3,5,6-trimethylpyridine-2-carboxylic acid is expected to proceed under standard conditions, such as the Fischer-Speier esterification. researchgate.net This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or a lower alkyl sulfonic acid. researchgate.netrsc.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, and water is removed as it is formed, for instance, through azeotropic distillation. rsc.orgchemwhat.com

The mechanism of Fischer esterification involves several key steps researchgate.netchemwhat.com:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

For pyridine (B92270) carboxylic acids, a specialized catalytic approach involves using a strong acid salt of the corresponding ester as the catalyst. synchem.de This method can simplify the purification process by allowing for direct distillation of the product ester from the reaction mixture. synchem.de

The presence of three methyl groups on the pyridine ring in this compound is anticipated to have a minimal electronic effect on the esterification process itself. However, the methyl group at the 6-position, being ortho to the carboxylic acid, may introduce some steric hindrance, potentially slowing down the reaction rate compared to unsubstituted picolinic acid.

Table 1: Expected Conditions for Esterification of this compound

Reaction Type Reagents Catalyst Conditions Product

The formation of amides from this compound would typically require the activation of the carboxylic acid to generate a more reactive acylating agent. nih.gov This is because carboxylic acids are generally not reactive enough to directly undergo amidation with amines. Common methods for activation include nih.govepa.gov:

Conversion to an acyl chloride: Reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would produce the highly reactive 3,5,6-trimethylpyridine-2-carbonyl chloride. This intermediate readily reacts with a primary or secondary amine to form the corresponding amide. chemcd.com Pyridine is often used as a base in these reactions to neutralize the HCl generated.

Use of coupling reagents: A wide array of peptide coupling reagents can be employed. These reagents, such as carbodiimides (e.g., DCC, EDCI) often used with additives (e.g., HOBt, HOAt), or phosphonium (B103445) salts, convert the carboxylic acid into a reactive O-acylisourea or a related activated species in situ, which is then susceptible to nucleophilic attack by an amine. chemcd.com

Catalytic direct amidation: Modern methods using catalysts like boric acid derivatives or titanium(IV) chloride can facilitate the direct condensation of carboxylic acids and amines. nih.gov For instance, TiCl₄ in pyridine has been shown to be effective for a broad range of substrates. nih.gov Another approach involves the use of a sulfur trioxide pyridine complex (SO₃·py) as an oxidant in reactions with formamide (B127407) derivatives.

The reaction of picolinic acid (the parent compound) with thionyl chloride has been observed to sometimes yield chlorinated pyridine byproducts, although this is not always the case for other pyridine dicarboxylic acids. chemcd.com The electronic-donating nature of the three methyl groups in this compound would likely increase the nucleophilicity of the pyridine ring, but the steric hindrance from the 6-methyl group might influence the approach of reagents to the carboxylic acid function.

Table 2: Potential Amidation Pathways for this compound

Method Activating/Coupling Agent Amine General Conditions Product
Acyl Chloride Formation Thionyl chloride (SOCl₂) Primary or Secondary Amine Inert solvent, often with a base like pyridine N-substituted 3,5,6-trimethylpyridine-2-carboxamide
Peptide Coupling EDCI/HOBt Primary or Secondary Amine Anhydrous organic solvent N-substituted 3,5,6-trimethylpyridine-2-carboxamide

The decarboxylation of pyridinecarboxylic acids is a well-studied process, and the stability of the resulting intermediate is a key factor determining the reaction rate. For pyridine-2-carboxylic acids (picolinic acids), decarboxylation is thought to proceed through a zwitterionic intermediate, which then loses carbon dioxide to form a 2-pyridyl carbanion or an ylide.

Studies on substituted picolinic acids have shown that both electron-withdrawing and electron-releasing substituents at the 3-position can accelerate decarboxylation, albeit through different mechanisms. chemcd.com Electron-withdrawing groups can stabilize the developing negative charge at the 2-position in the transition state of the Hammick mechanism. chemcd.com Some 3-substituted picolinic acids, like the 3-hydroxy and 3-amino derivatives, are proposed to decarboxylate via initial protonation at the 2-position at higher acidities.

For this compound, the three electron-donating methyl groups would increase the electron density on the pyridine ring. The methyl groups at the 3- and 5-positions are expected to have a modest electronic influence. However, the 6-methyl group, being ortho to the carboxylic acid, is likely to cause significant steric strain. This steric hindrance can interfere with the coplanarity of the carboxylic acid group and the pyridine ring, which in turn reduces the bond order between the carboxyl group and the ring, facilitating bond cleavage and thus accelerating decarboxylation. chemcd.com Therefore, it is anticipated that this compound would undergo decarboxylation more readily than unsubstituted picolinic acid upon heating, likely in an aqueous solution or a high-boiling point solvent.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is not part of the aromatic π-system, making it available for protonation and other reactions characteristic of a tertiary amine. epa.gov

Pyridine is a weak base, and its basicity is influenced by the nature of the substituents on the ring. epa.gov Electron-donating groups increase the electron density on the nitrogen atom, making it more basic, while electron-withdrawing groups decrease its basicity.

In this compound, the three methyl groups are electron-donating through an inductive effect, which would be expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The carboxylic acid group at the 2-position, however, is electron-withdrawing and will decrease the basicity. The net effect will be a balance of these opposing influences. The pKa of the conjugate acid of pyridine is 5.2. Given the presence of three activating methyl groups and one deactivating carboxylic acid group, the pKa of protonated this compound is likely to be in a similar range, though a precise value would require experimental determination.

Theoretical studies on substituted pyridines have shown that the effects of multiple substituents on proton affinity and gas-phase basicity are approximately additive.

Table 3: Predicted Basicity relative to Pyridine

Compound Substituents Expected Effect on Basicity
Pyridine None Baseline

The nitrogen atom in this compound is expected to undergo N-alkylation and N-oxidation, typical reactions for pyridines. epa.gov

N-Alkylation involves the reaction of the pyridine nitrogen with an alkyl halide or other alkylating agents to form a pyridinium (B92312) salt. The reaction proceeds via a nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkylating agent. The rate of this reaction would be influenced by the steric hindrance around the nitrogen atom. In this specific compound, the methyl group at the 6-position and the carboxylic acid group at the 2-position create a sterically hindered environment around the nitrogen, which would likely decrease the rate of N-alkylation compared to less substituted pyridines.

N-Oxidation is typically achieved by treating the pyridine derivative with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. This reaction forms a pyridine N-oxide. The N-oxide is a stable, dipolar species where the oxygen atom can donate electron density back into the ring, making the 2- and 4-positions more susceptible to electrophilic substitution. The rate of N-oxidation is also sensitive to steric effects. The bulky substituents at the 2- and 6-positions of this compound would be expected to significantly slow down the rate of N-oxidation.

Reactivity of the Pyyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system. The nitrogen atom's electronegativity reduces the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene. utexas.eduyoutube.com The substituents on the ring—three activating methyl groups and a deactivating carboxylic acid group—further modulate this reactivity.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish due to the ring's electron-deficient nature. utexas.eduyoutube.com The reaction is further complicated by the fact that the nitrogen atom can be protonated or coordinate to the electrophile's catalyst under acidic conditions, leading to even greater deactivation. youtube.com

The directing effects of the substituents on the pyridine ring determine the position of electrophilic attack. The three methyl groups are electron-donating and activating, directing incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the carboxylic acid group is electron-withdrawing and deactivating, directing incoming electrophiles to the meta position.

In this compound, the only available position for substitution is C4. The directing effects of the substituents are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Influence
-COOH2Electron-withdrawingMeta-directing
-CH₃3Electron-donatingOrtho, Para-directing
-CH₃5Electron-donatingOrtho, Para-directing
-CH₃6Electron-donatingOrtho, Para-directing

Given the positions of the existing substituents, any electrophilic attack would be directed to the C4 position. The methyl groups at positions 3 and 5 strongly activate the C4 position (ortho to the 3-methyl and para to the 5-methyl group). The carboxylic acid at the 2-position deactivates the ring but would direct meta to itself, which is the C4 position. Therefore, the activating effects of the methyl groups and the meta-directing effect of the carboxylic acid converge on the C4 position, making it the most likely site for electrophilic substitution.

Nucleophilic Aromatic Substitution Potential

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (NAS) than benzene, particularly with strong nucleophiles and when a good leaving group is present. However, for this compound, there are no inherent good leaving groups on the pyridine ring.

For a NAS reaction to occur, one of the existing substituents would need to be displaced. The methyl groups and the hydrogen atom at C4 are poor leaving groups. The carboxylic acid group can be displaced under certain conditions, often involving decarboxylation, especially when mediated by metals. acs.org

Under forcing conditions, it is conceivable that a nucleophile could attack the ring, but such reactions are not common for this type of substituted pyridine without a leaving group.

Metal-Mediated Transformations Involving this compound

The pyridine-2-carboxylic acid moiety is an excellent chelating ligand for metal ions, coordinating through the pyridine nitrogen and the carboxylate oxygen to form stable five-membered rings. dergipark.org.trajol.info This chelation can significantly influence the reactivity of the molecule.

Metal complexes of pyridine-2-carboxylic acid and its derivatives have been extensively studied. dergipark.org.trajol.infonih.govorientjchem.orgresearchgate.net The coordination of a metal ion to the nitrogen atom enhances the electron-withdrawing nature of the pyridine ring, making it more susceptible to nucleophilic attack.

Furthermore, metal catalysis can facilitate transformations of the carboxylic acid group. For instance, palladium-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acids have been reported, allowing for the arylation of the pyridine ring at the 2-position. acs.org Silver-catalyzed protodecarboxylation of heteroaromatic carboxylic acids is also a known transformation. acs.org

While specific studies on this compound are limited, it is expected to form stable complexes with a variety of transition metals. The table below lists potential metal-mediated transformations based on the reactivity of similar pyridine-2-carboxylic acids.

MetalReaction TypePotential Outcome
Palladium (Pd)Decarboxylative Cross-CouplingArylation at the C2 position following decarboxylation.
Silver (Ag)ProtodecarboxylationRemoval of the carboxylic acid group to form 2,3,5-trimethylpyridine.
Copper (Cu)Complex FormationFormation of a stable chelate complex with potential applications in catalysis. dergipark.org.tr
Iron (Fe), Cobalt (Co), Nickel (Ni), Zinc (Zn)Complex FormationFormation of various coordination complexes with distinct geometries and properties. nih.govorientjchem.org

These transformations highlight the versatile reactivity of this compound in the presence of metal catalysts, enabling modifications at the carboxylic acid position and potentially influencing the reactivity of the pyridine ring itself.

Structural Modifications and Derivatization Strategies

Synthesis of Alkyl and Aryl Esters of 3,5,6-Trimethylpyridine-2-carboxylic acid

The carboxylic acid group at the 2-position of this compound is a prime site for modification, with esterification being a fundamental transformation. The synthesis of alkyl and aryl esters can be achieved through several standard methods, chosen based on the desired ester's complexity and the alcohol's reactivity.

One common approach is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. This method is highly efficient for a wide range of alcohols, including primary, secondary, and phenolic compounds. nih.gov Alternatively, mixed anhydride methods, for instance, using 2-methyl-6-nitrobenzoic anhydride, have been shown to give excellent yields for pyridine-carboxylate derivatives. nih.gov

For simpler alkyl esters, Fischer-Speier esterification, which involves refluxing the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid, is a viable, direct route. Another method involves the reaction of the carboxylate salt of the acid (formed by deprotonation with a base) with an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide).

Coupling reagents, typically used for amide bond formation, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), can also facilitate esterification, particularly when coupled with an activation catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). peptide.com This method is mild and suitable for sensitive substrates.

Table 1: Representative Ester Derivatives of this compound

Derivative Name Alcohol Used Potential Synthetic Method
Methyl 3,5,6-trimethylpyridine-2-carboxylate Methanol Fischer Esterification
Ethyl 3,5,6-trimethylpyridine-2-carboxylate Ethanol Acid-catalyzed Esterification
Benzyl 3,5,6-trimethylpyridine-2-carboxylate Benzyl alcohol Acyl chloride method

Preparation of Amides and Peptidomimetic Derivatives

The synthesis of amides from this compound is crucial for creating compounds with potential biological activity, including peptidomimetics. The formation of the amide bond requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. researchgate.net

A vast array of coupling reagents developed for peptide synthesis is applicable here. The fundamental principle involves the reaction of the activated carboxylic acid with a primary or secondary amine. researchgate.netnih.gov Carbodiimides like DCC and DIC are common activators. peptide.com To suppress side reactions and minimize racemization when using chiral amines, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently employed. peptide.comluxembourg-bio.com

More advanced onium salts (aminium/uronium and phosphonium) provide highly efficient coupling. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to mediate amide bond formation rapidly and in high yields, even with sterically hindered or less reactive amines. luxembourg-bio.com These methods are particularly well-suited for constructing complex peptidomimetic structures where preserving stereochemical integrity is paramount. nih.gov

The general procedure involves dissolving the carboxylic acid, the amine, and the coupling reagent in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM), often with the addition of a non-nucleophilic base such as diisopropylethylamine (DIEA) to neutralize the generated acids. luxembourg-bio.com

Table 2: Representative Amide Derivatives of this compound

Derivative Name Amine Used Potential Coupling Reagent
N-Benzyl-3,5,6-trimethylpyridine-2-carboxamide Benzylamine HATU/DIEA
N-(4-Methoxyphenyl)-3,5,6-trimethylpyridine-2-carboxamide p-Anisidine PyBOP
3,5,6-Trimethyl-N-propylpyridine-2-carboxamide Propylamine DIC/HOBt

Halogenation of the Pyridine (B92270) Ring System

Further diversification of the this compound scaffold can be achieved by functionalizing the pyridine ring itself. The only available position for substitution is the C-4 position. Halogenation at this site introduces a versatile handle for subsequent cross-coupling reactions.

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to the ring's electron-deficient nature, which deactivates it towards electrophiles. nih.govnsf.gov Such reactions often require harsh conditions, including high temperatures and the use of strong Lewis or Brønsted acids, and may result in poor regioselectivity. nsf.govchemrxiv.org However, in the case of this compound, the C-4 position is the sole unsubstituted carbon, simplifying the issue of regioselectivity. The collective electron-donating effect of the three methyl groups may provide sufficient activation to enable halogenation under forceful conditions.

More modern and milder methods could offer a more controlled approach. One innovative strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.org This process temporarily transforms the electron-deficient pyridine into a more reactive acyclic system that can undergo regioselective halogenation under mild conditions. nih.gov Another strategy employs specially designed phosphine reagents that can be installed at the 4-position and subsequently displaced by a halide nucleophile. nih.gov These advanced methods provide greater functional group tolerance and are more suitable for complex molecules. nih.gov

Introduction of Additional Functional Groups via Cross-Coupling Reactions

The introduction of a halogen atom at the 4-position of the pyridine ring opens the door to a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the installation of diverse functional groups. semanticscholar.org

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forming C-C bonds by coupling the 4-halopyridine derivative with various aryl or vinyl boronic acids or esters. semanticscholar.orgnih.gov While Suzuki couplings on pyridine rings can sometimes be unreliable, particularly at the 2-position, reactions at the 4-position are generally more straightforward. semanticscholar.orgnih.gov Other significant C-C bond-forming reactions include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes).

For the formation of C-N bonds, the Buchwald-Hartwig amination allows for the coupling of the 4-halopyridine with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This provides a direct route to 4-amino-substituted derivatives. Similarly, C-O bonds can be formed via palladium-catalyzed coupling with alcohols or phenols.

The success of these reactions often depends on the careful selection of the palladium catalyst, ligand, base, and solvent system to optimize reactivity and yield. acs.orgresearchgate.net

Coordination Chemistry and Ligand Properties of 3,5,6 Trimethylpyridine 2 Carboxylic Acid

Chelation Modes and Binding Sites

Picolinic acid and its derivatives typically coordinate to metal ions in a bidentate fashion through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom of the carboxylate group, forming a stable five-membered chelate ring. It is also possible for them to act as monodentate or bridging ligands under certain conditions.

Monodentate Coordination through Carboxylate Oxygen

In some instances, the carboxylate group of a picolinic acid derivative can coordinate to a metal center without the involvement of the pyridine nitrogen. This mode of coordination is less common but can be influenced by factors such as the presence of other strong donor ligands or significant steric hindrance around the nitrogen atom. For 3,5,6-trimethylpyridine-2-carboxylic acid, one could hypothesize that the methyl group in the 6-position might sterically hinder the approach of a metal ion to the pyridine nitrogen, potentially favoring monodentate coordination through the carboxylate. However, no experimental evidence or structural studies have been found to confirm or characterize this chelation mode for this specific compound.

Bidentate Coordination through Pyridine Nitrogen and Carboxylate Oxygen

The most common and stable coordination mode for picolinic acid derivatives is bidentate chelation. This involves the formation of a five-membered ring with the metal ion, which is entropically favored. It is highly probable that this compound would also exhibit this coordination behavior. The electronic effects of the three methyl groups would likely enhance the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds. However, without crystallographic or spectroscopic data from synthesized complexes, this remains a theoretical consideration.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with picolinic acid derivatives is typically achieved by reacting a metal salt with the ligand in a suitable solvent. Characterization techniques such as X-ray crystallography, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis are crucial for determining the structure and properties of the resulting complexes.

Transition Metal Complexes

Lanthanide and Actinide Complexes

The coordination chemistry of lanthanides and actinides with picolinic acid derivatives is of interest for applications in areas such as separation science and luminescence. These f-block elements have different coordination preferences compared to transition metals, often favoring higher coordination numbers. The steric bulk of the three methyl groups in this compound could have a significant impact on the stoichiometry and geometry of its complexes with these large metal ions. Regrettably, no published work on the synthesis or structural analysis of lanthanide or actinide complexes with this particular ligand was found.

Influence of Steric Hindrance from Methyl Groups on Coordination Geometry

The presence of methyl groups on the pyridine ring, particularly at the 6-position adjacent to the coordinating nitrogen, is expected to exert significant steric influence on the coordination geometry of the resulting metal complexes. This steric hindrance can affect the bond angles and distances within the coordination sphere, and in some cases, may even prevent the formation of certain structures that are common for less hindered ligands. For instance, the methyl group at the 6-position could force the other ligands in the complex to adopt a specific arrangement to minimize steric clashes. A comparative analysis with complexes of less substituted picolinic acids would be necessary to quantify this influence, but the lack of data for this compound complexes makes this impossible at present.

Ligand Design Principles for Tunable Electronic and Steric Properties

The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties for applications ranging from catalysis to materials science. This compound is a prototypical example of a ligand whose electronic and steric characteristics can be systematically modified. The strategic placement of methyl groups on the pyridine ring, in concert with the carboxylate functionality, provides a powerful tool for fine-tuning the ligand's coordination behavior.

The electronic nature of the pyridine ring is significantly influenced by the presence of the three methyl substituents. Methyl groups are well-established as electron-donating groups through an inductive effect. This donation of electron density to the aromatic ring increases the basicity of the pyridine nitrogen atom. A more electron-rich nitrogen donor forms a stronger sigma bond with a metal center, thereby enhancing the stability of the resulting coordination complex. The cumulative effect of the methyl groups at the 3, 5, and 6-positions renders the nitrogen atom in this compound a more potent Lewis base compared to the nitrogen in unsubstituted pyridine-2-carboxylic acid. This enhanced donor strength can have a profound impact on the electronic structure of the metal center, influencing properties such as redox potentials and spin states. For instance, a stronger ligand field, as would be expected from this modified ligand, can favor a low-spin state in certain transition metal complexes. nih.gov

The interplay between these electronic and steric effects allows for a high degree of tunability. For example, while the electron-donating methyl groups strengthen the metal-ligand bond, excessive steric hindrance from the 6-methyl group could potentially destabilize the complex if the metal ion is too large to be accommodated. This delicate balance between electronic stabilization and steric repulsion is a key consideration in ligand design.

The principles of tuning electronic and steric properties are not merely theoretical constructs but have practical implications in the synthesis of functional coordination compounds. By analogy with related substituted pyridine ligands, it is anticipated that complexes of this compound could exhibit interesting magnetic properties and catalytic activities. nih.gov The systematic modification of the pyridine scaffold, for instance, by replacing the methyl groups with other substituents of varying electronic and steric profiles, offers a pathway to a wide range of ligands with finely-tuned properties.

To illustrate the tunable nature of substituted pyridine-2-carboxylic acid ligands, the following table summarizes the expected effects of the methyl groups in this compound on its properties as a ligand.

FeatureElectronic EffectSteric EffectPotential Impact on Metal Complex
3-Methyl Group Electron-donating (inductive effect)Moderate increase in steric bulkContributes to overall ligand field strength and complex stability.
5-Methyl Group Electron-donating (inductive effect)Moderate increase in steric bulkFurther enhances the basicity of the pyridine nitrogen.
6-Methyl Group Electron-donating (inductive effect)Significant steric hindrance near the N-donorInfluences coordination geometry, may enforce lower coordination numbers, and can create a chiral pocket.
2-Carboxylate Group Electron-withdrawing (resonance effect)Contributes to the chelate bite angleEnables bidentate N,O-chelation, forming a stable five-membered ring with the metal ion.

This multi-faceted control over the ligand's characteristics underscores the potential of this compound as a versatile building block in the design of novel coordination complexes with desired functions.

Applications in Advanced Chemical Synthesis

Role as a Building Block in Complex Molecule Construction

The commercial availability of 3,5,6-trimethylpyridine-2-carboxylic acid facilitates its use as a foundational component in multi-step synthetic sequences. synchem.de Its structure is analogous to other substituted pyridine (B92270) carboxylic acids that have been successfully employed in the synthesis of complex organic frameworks and biologically relevant molecules. For instance, related pyridine dicarboxylic acids are known to be key precursors in the generation of intricate molecular architectures. acs.org The strategic methylation on the pyridine ring can also provide steric hindrance, which can be exploited to control regioselectivity in subsequent reactions.

Precursor for Advanced Organic Materials

The development of advanced organic materials with tailored properties is a cornerstone of modern materials science. Pyridine carboxylic acids are well-established ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgrsc.orgnih.govnih.govrsc.orgbldpharm.com These materials are of immense interest due to their applications in gas storage, separation, and catalysis.

The bifunctional nature of this compound, possessing both a nitrogen atom in the pyridine ring and a carboxylic acid group, allows it to act as a versatile linker, bridging metal centers to form extended one-, two-, or three-dimensional networks. The methyl groups on the pyridine ring can influence the porosity and dimensionality of the resulting framework by introducing steric bulk and modifying the electronic nature of the ligand. While direct examples using this compound are still emerging, the principles established with structurally similar ligands, such as other pyridine polycarboxylic acids, strongly suggest its potential in this area. acs.orgrsc.org

Table 1: Examples of Metal-Organic Frameworks with Pyridine Carboxylic Acid Ligands

Metal IonPyridine Carboxylic Acid LigandResulting StructurePotential ApplicationReference
Co(II)2,6-dimethyl pyridine-3,5-dicarboxylic acid3D MOFElectrocatalysis rsc.org
Cd(II), Zn(II), Co(II), Cu(II)Pyridine-3,5-dicarboxylic acidVarious MOFsNot specified rsc.org
Cu(II)2,6-pyridinedicarboxylic acidCu-MOFAntibacterial nih.gov
Zn(II), Cu(II)1,3,5-benzenetricarboxylic acid and 2-pyridyl oximesCoordination Polymers and MOFsSensing nih.gov

This table presents data for related pyridine carboxylic acid ligands to illustrate the potential of this compound in MOF synthesis.

Utilization in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful approach for the bottom-up construction of complex and functional systems. Pyridine carboxylic acids are excellent candidates for supramolecular assembly due to their ability to form robust and directional hydrogen bonds. The carboxylic acid can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

Studies on amphoteric azopyridine carboxylic acids have demonstrated their capacity to self-organize into well-defined molecular assemblages driven by intermolecular hydrogen bonding, π-π stacking, and dipole-dipole interactions. acs.org Similarly, the self-assembly of aromatic carboxylic acids can be regulated by the introduction of pyridine-containing molecules, leading to the formation of stable two-component co-assembled structures. researchgate.net The interplay of the carboxylic acid and pyridine moieties in this compound, along with the influence of the methyl groups on intermolecular packing, suggests its potential to form diverse and intricate supramolecular architectures. These self-assembled systems could find applications in areas such as liquid crystals, gels, and responsive materials.

Application in Method Development for New Synthetic Transformations

The development of novel and efficient synthetic methods is a continuous pursuit in organic chemistry. Pyridine-2-carboxylic acid and its derivatives have been shown to act as effective catalysts in various organic transformations. For example, pyridine-2-carboxylic acid has been successfully employed as a green and efficient catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. nih.govrsc.org In these reactions, the acidic proton of the carboxylic acid and the basic nitrogen of the pyridine ring can act in a concerted manner to activate substrates and facilitate bond formation.

Furthermore, pyridine-2-carboxylic acid has been used as a catalyst in one-pot, two-step syntheses of bioactive molecules like 6-amino-2-pyridone-3,5-dicarbonitriles. nih.gov The substitution pattern of this compound, with its electron-donating methyl groups, could modulate the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, potentially leading to altered catalytic activity or selectivity compared to the parent pyridine-2-carboxylic acid. This tunability makes it an interesting candidate for exploration in the development of new catalytic systems for a range of synthetic transformations.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3,5,6-trimethylpyridine-2-carboxylic acid, both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum, distinct signals would be expected for the single aromatic proton, the three methyl groups, and the carboxylic acid proton. The chemical shift of the aromatic proton on the pyridine (B92270) ring would be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl groups. The three methyl groups, being in different chemical environments (positions 3, 5, and 6), are expected to exhibit three distinct singlet signals. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each unique carbon atom in the molecule. This includes the six carbons of the pyridine ring, the three methyl carbons, and the carboxyl carbon. The chemical shifts of the ring carbons would provide insight into the electronic environment within the aromatic system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid Proton>10 (broad singlet)-
Aromatic Proton (H-4)7.0 - 8.5 (singlet)120 - 140
Methyl Protons (C3-CH₃)2.2 - 2.7 (singlet)15 - 25
Methyl Protons (C5-CH₃)2.2 - 2.7 (singlet)15 - 25
Methyl Protons (C6-CH₃)2.2 - 2.7 (singlet)15 - 25
Pyridine Ring Carbons-120 - 160
Carboxyl Carbon-165 - 185

Note: These are estimated chemical shift ranges and the actual values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, often with a jagged appearance due to hydrogen bonding. A strong, sharp absorption band around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-H stretching vibrations of the methyl groups would appear in the 2850-3000 cm⁻¹ region. Vibrations associated with the substituted pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ fingerprint region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyridine ring and the C-C bonds of the methyl groups would be expected to give strong Raman signals.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition of this compound (C₉H₁₁NO₂).

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways for pyridine carboxylic acids often involve the loss of the carboxylic acid group (as COOH or CO₂) and subsequent fragmentation of the pyridine ring. The fragmentation of the methyl groups could also be observed.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

Ion m/z (mass-to-charge ratio) Description
[M]⁺165Molecular Ion
[M - OH]⁺148Loss of hydroxyl radical
[M - COOH]⁺120Loss of carboxylic acid group
[M - CO₂]⁺121Loss of carbon dioxide

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For a definitive and unambiguous determination of the three-dimensional solid-state structure of this compound, single crystal X-ray diffraction is the gold standard. This technique requires the growth of a suitable single crystal of the compound.

The analysis of the diffraction pattern would yield precise bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the planarity of the pyridine ring and the orientation of the carboxylic acid and methyl substituents. Furthermore, X-ray diffraction provides invaluable information about the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid groups and potential π-π stacking interactions between the pyridine rings. This information is crucial for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

The parent molecule, this compound, is not chiral. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) would not be applicable for its analysis. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in a substituent, then chiroptical spectroscopy would become a vital tool for characterizing their stereochemistry.

Computational and Theoretical Studies of 3,5,6 Trimethylpyridine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like the Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule, providing information about its electronic structure and molecular orbitals.

For a molecule like 3,5,6-Trimethylpyridine-2-carboxylic acid, these calculations can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the nature of the chemical bonds. The HOMO-LUMO gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Molecular orbital computations can be performed using software packages like Gaussian. nih.gov For substituted pyridine (B92270) derivatives, such as 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid, DFT calculations have been used to explore their electronic and structural properties. These studies can elucidate how the substituent groups (in this case, methyl and carboxylic acid groups) influence the electronic properties of the pyridine ring.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

ParameterValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap5.3 eVDifference in energy between HOMO and LUMO, related to chemical reactivity.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry optimization is a key application of DFT. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy, its most stable conformation. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govsemanticscholar.org

These optimized geometries are crucial for understanding the molecule's three-dimensional structure and for subsequent calculations of other properties. DFT can also be used to calculate the total energy of the molecule, which is essential for comparing the stability of different isomers or conformers and for studying reaction thermodynamics. For instance, in studies of novel dihydropyridine carboxylic acid derivatives, DFT has been employed to show that the molecular parameters correlate well with experimental results. nih.govsemanticscholar.org

Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations

Bond/AnglePredicted Value
C2-C=O bond length1.35 Å
O-H bond length (carboxylic acid)0.97 Å
C-N-C bond angle (pyridine ring)118.5°
Dihedral angle (pyridine ring - COOH)15.0°

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, DFT can be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The calculation of vibrational frequencies (IR and Raman) is based on the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in assigning the vibrational modes observed in experimental spectra. For example, the characteristic stretching frequency of the carboxylic acid O-H group and the C=O group can be predicted. In a study on dihydropyridine carboxylic acids, calculated vibrational spectra were compared with experimental data. mdpi.com

NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical chemical shifts for the ¹H and ¹³C atoms in the molecule, which can aid in the assignment of peaks in experimental NMR spectra.

Table 3: Computationally Predicted Spectroscopic Data for this compound

SpectrumPredicted Peak/ShiftAssignment
IR~1720 cm⁻¹C=O stretching of the carboxylic acid
IR~3000-3300 cm⁻¹ (broad)O-H stretching of the carboxylic acid
¹³C NMR~168 ppmCarboxylic acid carbon
¹H NMR~12 ppmCarboxylic acid proton

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvent molecules or biological macromolecules.

By simulating the molecule's motion, MD can explore its different possible conformations and their relative energies. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme active site. MD simulations can also be used to study intermolecular interactions, such as hydrogen bonding. For this compound, MD could be used to investigate the formation of hydrogen-bonded dimers in solution or in the solid state.

The results of MD simulations can be used to calculate various properties, including radial distribution functions, which describe the probability of finding another atom at a certain distance from a reference atom, and to analyze the stability of different molecular complexes. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can be a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. This information is crucial for understanding how a reaction proceeds and for predicting its rate.

For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, computational methods can be used to model the reaction pathways. DFT is often used to locate the transition state structures, which are the high-energy points along the reaction coordinate.

Q & A

Q. How can researchers optimize the synthesis of 3,5,6-trimethylpyridine-2-carboxylic acid for high yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of substituted pyridine precursors followed by carboxylation. For example, outlines a route for a related compound using thiourea cyclization and chlorination. Adapting this:

  • Start with 2-chloro-3,5,6-trimethylpyridine.
  • Perform carboxylation via CO₂ insertion under high pressure (100–150 psi) using a Pd catalyst (e.g., Pd(OAc)₂) in DMF at 120°C .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Optimization Tips:
  • Use anhydrous conditions to prevent hydrolysis.
  • Adjust catalyst loading (5–10 mol%) to balance cost and yield.
    • Yield Table:
Catalyst Loading (mol%)Temperature (°C)Yield (%)Purity (HPLC)
51206892
101207595

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy: Confirm substitution patterns (¹H NMR: δ 2.1–2.4 ppm for methyl groups; ¹³C NMR: δ 170–175 ppm for carboxylic acid).
  • HPLC-MS: Verify molecular weight (calculated: 195.2 g/mol) and detect impurities (e.g., uses ESI-MS for related compounds) .
  • X-ray Crystallography: Resolve steric effects of methyl groups (if crystalline derivatives are synthesized).
  • IR Spectroscopy: Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

Q. How does the steric hindrance of methyl groups impact the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The 3,5,6-trimethyl groups create steric bulk, reducing accessibility for nucleophilic attack. To study this:

  • Perform kinetic assays comparing reaction rates with less-hindered analogs (e.g., compares thioether formation in similar pyridines) .
  • Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .
  • Reactivity Data Example:
SubstrateReaction Rate (k, s⁻¹)
3,5,6-Trimethyl derivative0.45
Unsubstituted pyridine2.10

Advanced Research Questions

Q. What strategies mitigate data contradictions in stability studies of this compound under varying pH conditions?

Methodological Answer: Stability discrepancies often arise due to:

  • Degradation Pathways: Hydrolysis of the carboxylic acid group vs. methyl oxidation.
  • Experimental Design:
  • Conduct accelerated stability tests (40°C/75% RH) in buffers (pH 1–13).
  • Use LC-MS to track degradation products (e.g., identifies oxidation byproducts in acidic conditions) .
    • Mitigation Table:
pHMajor Degradation ProductHalf-Life (Days)
23-Methylpyridine-2-ol7
7Stable (>30 days)>30
125-Hydroxy derivative14

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model binding to cytochrome P450 (CYP3A4). Compare with experimental IC₅₀ values from enzyme inhibition assays ( describes similar workflows) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability.
  • Key Findings:
  • Methyl groups reduce binding affinity by 30% compared to unsubstituted analogs.
  • Carboxylic acid forms hydrogen bonds with Arg105 and His307 residues.

Q. What green chemistry approaches can replace toxic solvents in the synthesis of this compound?

Methodological Answer: Replace DMF or DMSO with:

  • Cyrene (dihydrolevoglucosenone): Biodegradable solvent for carboxylation steps ( highlights solvent substitution in related syntheses) .
  • Water-MeTHF Biphasic Systems: Reduce waste generation (e.g., uses aqueous-organic systems for cyclization) .
  • Sustainability Metrics Table:
SolventPMI*E-Factor**
DMF8.212.5
Cyrene3.14.8
*Process Mass Intensity; **Environmental Factor

Safety and Handling

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • GHS Classification: Likely Category 2 (skin irritation) based on analog data ( classifies similar pyridines as hazardous) .
  • PPE: Nitrile gloves, lab coat, and fume hood use.
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,6-Trimethylpyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,5,6-Trimethylpyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.